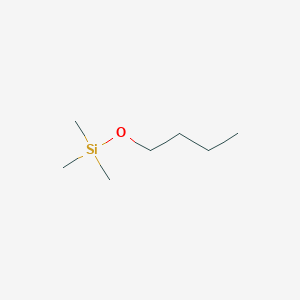

Butoxytrimethylsilane

Description

Properties

IUPAC Name |

butoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJUXOIAXOQWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334059 | |

| Record name | Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-65-6 | |

| Record name | Butoxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, butoxytrimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Butoxytrimethylsilane

Strategic Synthesis of Butoxytrimethylsilane and its Isomers

The primary and most straightforward method for synthesizing butoxytrimethylsilane involves the reaction of 1-butanol (B46404) with a suitable silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction:

CH₃(CH₂)₃OH + (CH₃)₃SiCl → CH₃(CH₂)₃OSi(CH₃)₃ + HCl

This method is a variation of the Williamson ether synthesis, where the alcohol is converted to its alkoxide before reacting with the silyl (B83357) halide.

While the reaction of 1-butanol with trimethylsilyl chloride remains a fundamental approach, research has focused on developing more efficient and milder synthetic routes. One such pathway involves the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent. This method offers the advantage of producing ammonia (B1221849) as the only byproduct, which is easily removed from the reaction mixture. The reaction is often catalyzed by a small amount of acid or a Lewis acid.

Reaction with Hexamethyldisilazane:

2 CH₃(CH₂)₃OH + [(CH₃)₃Si]₂NH → 2 CH₃(CH₂)₃OSi(CH₃)₃ + NH₃

Another innovative approach involves the direct synthesis of alkoxysilanes from silica (B1680970) (SiO₂) and alcohols. This method is particularly appealing from a green chemistry perspective as it utilizes an abundant and inexpensive starting material. The process typically involves the base-catalyzed depolymerization of silica in the presence of the alcohol.

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of butoxytrimethylsilane synthesis. Various catalytic systems, including transition metal-based catalysts, non-metallic catalysts, and organocatalysts, have been explored.

Transition metal complexes have been investigated for their ability to catalyze the formation of Si-O bonds. While direct examples for butoxytrimethylsilane are not extensively documented in readily available literature, related alkoxysilanes can be synthesized through transition metal-catalyzed hydrosilylation of aldehydes or ketones, followed by alcoholysis. For instance, a rhodium complex can catalyze the reaction between an organosilicon hydride and an alcohol to produce an alkoxysilane.

Non-metallic and organocatalytic methods provide greener alternatives to metal-based catalysis. Lewis acids, such as triflates and chlorides of various metals (e.g., Al, Zr, Cu), have been shown to catalyze the silylation of alcohols with silylating agents like hexamethyldisilazane. Solid acid catalysts, including zeolites and sulfonic acid-functionalized nanoporous silica, offer advantages such as ease of separation and reusability. For instance, zeolites can be employed as catalysts in the alkylation of aromatic hydrocarbons, and their acidic properties can be harnessed for the synthesis of alkoxysilanes.

Brønsted acidic ionic liquids have also emerged as efficient and recyclable catalysts and solvents for esterification reactions, a concept that can be extended to the synthesis of alkoxysilanes.

The principles of green chemistry are increasingly being applied to the synthesis of butoxytrimethylsilane to minimize environmental impact. Key strategies include the use of non-toxic and renewable starting materials, atom-efficient reactions, and the use of environmentally benign solvents and catalysts.

The direct synthesis from silica and 1-butanol is a prime example of a green approach. The use of solid acid catalysts, which can be easily recovered and reused, reduces waste generation. Furthermore, exploring solvent-free reaction conditions or employing green solvents like ionic liquids contributes to a more sustainable synthetic process. For instance, ionic liquids have been investigated as environmentally friendly reaction media for various organic syntheses, including those involving organosilicon compounds.

Table 1: Comparison of Synthetic Methods for Butoxytrimethylsilane

| Method | Silylating Agent | Catalyst | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Method | Trimethylsilyl chloride | Base (e.g., pyridine, triethylamine) | HCl, Amine hydrochloride | High yield, well-established | Corrosive byproduct, purification challenges |

| Hexamethyldisilazane | Hexamethyldisilazane | Acid or Lewis acid | Ammonia | Mild conditions, volatile byproduct | Requires catalyst |

| Direct Synthesis | Silica (SiO₂) | Base (e.g., KOH) | Water | Utilizes abundant starting material | High temperatures may be required |

| Catalytic Methods | Various | Solid acids, Ionic liquids | Varies | Catalyst reusability, greener process | Catalyst development can be complex |

Catalytic Approaches in Butoxytrimethylsilane Synthesis

Butoxytrimethylsilane as a Versatile Reagent in Organic Synthesis

Butoxytrimethylsilane is not only a synthetic target but also a valuable reagent in a variety of organic transformations. Its reactivity stems from the polarized Si-O bond, which can be cleaved under specific conditions.

One of the primary applications of butoxytrimethylsilane is as a protecting group for alcohols . The trimethylsilyl (TMS) group can be readily introduced to an alcohol, masking its reactivity towards certain reagents. The resulting silyl ether is stable under many reaction conditions but can be easily cleaved with acid or a fluoride (B91410) source to regenerate the alcohol.

Butoxytrimethylsilane can also participate in transesterification reactions . In the presence of a suitable catalyst, it can react with an ester to exchange the alkoxy groups. This has potential applications in the synthesis of different esters under mild conditions.

Furthermore, while not a direct participant, the structural motif of butoxytrimethylsilane is relevant in reactions such as the Peterson olefination . This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane, which then eliminates to form an alkene. The alkoxysilane moiety plays a crucial role in the elimination step.

Table 2: Applications of Butoxytrimethylsilane in Organic Synthesis

| Application | Reaction Type | Role of Butoxytrimethylsilane | Key Features |

|---|---|---|---|

| Alcohol Protection | Silylation/Desilylation | Source of the trimethylsilyl protecting group | Mild protection and deprotection conditions |

| Transesterification | Esterification | Alkoxy group donor | Potential for mild and selective ester synthesis |

| Related Transformations | Olefination (Peterson) | Structural motif in intermediates | Stereoselective alkene synthesis |

Role in Silylation Reactions for Functional Group Protection and Activation

Silylation is a common strategy in organic synthesis to protect reactive functional groups, such as alcohols, by converting them into silyl ethers. wikipedia.orgwikipedia.org This temporary modification prevents unwanted side reactions while other parts of a molecule are being manipulated. wikipedia.org

Trimethylsilyl Ether Formation and Deprotection Strategies

The formation of trimethylsilyl (TMS) ethers is a fundamental protection strategy for hydroxyl groups. Typically, this transformation is achieved using reactive silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base, or with reagents like bis(trimethylsilyl)acetamide (BSA). wikipedia.org These reagents readily transfer the trimethylsilyl group to the alcohol, forming a stable TMS ether. While butoxytrimethylsilane contains a trimethylsilyl group, it is not commonly employed as a direct silylating agent for the protection of alcohols. The butoxy group is a relatively poor leaving group compared to the chloride or acetamide (B32628) moieties in conventional silylating agents, making the direct transfer of the TMS group from butoxytrimethylsilane to an alcohol less favorable.

Deprotection, the removal of the silyl group to regenerate the alcohol, is a crucial step in the synthetic sequence. The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. harvard.edu TMS ethers are among the most labile silyl protecting groups and can be cleaved under very mild conditions. gelest.com Standard deprotection strategies include treatment with sources of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploit the high strength of the silicon-fluorine bond. harvard.edu Acidic conditions, often using mild acids in aqueous or alcoholic solvents, are also effective for cleaving TMS ethers. gelest.com Should a TMS ether be formed using butoxytrimethylsilane in a specialized process, these conventional deprotection methods would be applicable.

Participation in Carbonyl Compound Transformations

Butoxytrimethylsilane has demonstrated significant utility in the transformation of carbonyl compounds, particularly in reductive etherification reactions. This process allows for the direct conversion of aldehydes and ketones into their corresponding ethers in a single step.

Reductive Etherification Reactions

A highly efficient method for the reductive etherification of carbonyl compounds utilizes a combination of an alkoxytrimethylsilane, such as butoxytrimethylsilane, and a hydrosilane, like triethylsilane, catalyzed by iron(III) chloride. organic-chemistry.orgorganic-chemistry.org This reaction provides a direct route to synthesize ethers from aldehydes and ketones under mild conditions. organic-chemistry.org

In this process, the carbonyl compound reacts with the alkoxytrimethylsilane and triethylsilane in the presence of a catalytic amount of iron(III) chloride. organic-chemistry.org The reaction proceeds smoothly to afford the corresponding alkyl ethers in good to excellent yields. organic-chemistry.org Research has shown that various alkoxytrimethylsilanes are effective in this transformation. However, the use of t-butoxytrimethylsilane resulted in a significantly lower yield compared to other alkoxytrimethylsilanes like allyloxytrimethylsilane (B91556) and benzyloxytrimethylsilane. organic-chemistry.org

For example, the reaction of an aldehyde with triethylsilane and various alkoxytrimethylsilanes yielded the corresponding ethers. While allyloxytrimethylsilane provided the allyl ether in 81% yield, and silyl ethers of primary and cyclic secondary alcohols gave ethers in 89% and 70% yields respectively, t-butoxytrimethylsilane only afforded the t-butyl ether in 33% yield. organic-chemistry.org This suggests that the steric bulk of the tert-butyl group may hinder the reaction's efficiency.

| Alkoxytrimethylsilane | Corresponding Ether Product | Yield (%) |

|---|---|---|

| Allyloxytrimethylsilane | Allyl ether | 81 |

| Silyl ether of a primary alcohol | Primary alkyl ether | 89 |

| Silyl ether of a cyclic secondary alcohol | Cyclic secondary alkyl ether | 70 |

| t-Butoxytrimethylsilane | t-Butyl ether | 33 |

Applications in Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Hiyama coupling, in particular, utilizes organosilicon reagents as coupling partners. organic-chemistry.orgwikipedia.org

Organosilane-Mediated Coupling Reactions (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key aspect of this reaction is the activation of the silicon-carbon bond, which is often achieved using a fluoride source or a base. organic-chemistry.org The reactivity of the organosilane can be enhanced by the presence of electronegative groups, such as alkoxy groups, on the silicon atom. organic-chemistry.org This makes alkoxysilanes, in principle, suitable substrates for Hiyama coupling. nih.gov

While the use of organosilanes bearing alkoxy groups is established in Hiyama and related cross-coupling reactions, specific examples employing butoxytrimethylsilane as the organosilicon partner are not widely reported in the literature. nih.govgelest.com The general principle suggests that a molecule where an aryl or vinyl group replaces one of the methyl groups on butoxytrimethylsilane could potentially act as a nucleophilic partner in such a coupling. The butoxy group would serve to activate the silicon center towards transmetalation in the catalytic cycle. However, without specific documented examples, the application of butoxytrimethylsilane itself in this context remains theoretical.

Radical Reactions Employing Silicon-Based Reagents

Radical reactions offer unique pathways for bond formation and functional group manipulation in organic synthesis. libretexts.org Certain silicon-based reagents, particularly those containing silicon-hydrogen bonds, are well-known to participate in radical chain reactions. core.ac.ukorganic-chemistry.org

The most common silicon-based reagents used in radical chemistry are hydrosilanes, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). core.ac.uk These compounds can act as hydrogen atom donors to generate silyl radicals, which then propagate a radical chain. The formation of trialkoxysilyl radicals from the corresponding trialkoxysilanes ((RO)₃SiH) through hydrogen abstraction by photochemically generated t-butoxyl radicals has been studied, with specific investigation into (BuO)₃Si• radicals. rsc.org

However, butoxytrimethylsilane (BuO-Si(CH₃)₃) lacks the requisite silicon-hydrogen bond to function as a hydrogen donor in the same manner as hydrosilanes. Consequently, its direct application in the types of radical reactions commonly employing silicon-based reagents is not a recognized synthetic strategy. The available literature does not provide evidence of butoxytrimethylsilane being used as a precursor for silyl radicals or as a participant in radical chain processes.

Stereochemical Control and Chirality Induction via Butoxytrimethylsilane Derivatives

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of research specifically detailing the use of butoxytrimethylsilane or its derivatives in stereochemical control and chirality induction. Methodologies in asymmetric synthesis, where a chiral center is created with a preference for one stereoisomer, typically employ reagents with specific structural features that can influence the three-dimensional arrangement of the product. These methods often involve chiral auxiliaries, catalysts, or reagents that can create a diastereomeric transition state, leading to enantiomeric or diastereomeric excess in the final product.

While organosilicon compounds are integral to many areas of organic synthesis, including as protecting groups and in stereoselective reactions, the available research does not indicate that butoxytrimethylsilane has been utilized as a chiral auxiliary or as a directing group to control stereochemistry. The primary applications of butoxytrimethylsilane appear to be centered on its role as a silylating agent for the protection of hydroxyl groups and as a reagent in other non-stereoselective transformations.

The field of stereoselective synthesis is vast, with many well-established silicon-containing reagents and auxiliaries. However, based on current scientific publications, butoxytrimethylsilane is not among the documented compounds used for inducing chirality or controlling the stereochemical outcome of a reaction. Therefore, no detailed research findings or data tables on its application in this specific context can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of Butoxytrimethylsilane

Rotational Spectroscopy for Conformational and Structural Analysis

Rotational spectroscopy measures the transitions between quantized rotational states of a molecule in the gas phase. wikipedia.org This high-resolution technique is exceptionally sensitive to the molecule's mass distribution, allowing for precise determination of its three-dimensional structure, including bond lengths and angles. wikipedia.org

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy is a powerful technique that enables the rapid acquisition of a broadband rotational spectrum, making it ideal for studying complex molecules that may exist in multiple conformations. researchgate.nethmc.edu Researchers have utilized CP-FTMW spectroscopy to investigate the rotational spectrum of isomers like sec-butoxytrimethylsilane (sBT-Si). illinois.edugoogle.aeillinois.edu

In these experiments, the spectrum of sec-butoxytrimethylsilane was recorded using instruments like the Hamburg COMPACT spectrometer, operating in the 2–8 GHz frequency range. illinois.edusciencesconf.org This method involves polarizing the sample molecules in a supersonic expansion with a short, broadband microwave pulse that sweeps through a range of frequencies. hmc.edu The subsequent free induction decay (FID) emitted by the relaxing molecules is detected, and a Fourier transform of this time-domain signal yields the frequency-domain rotational spectrum. hmc.edu This approach provides excellent sensitivity and resolution, which is crucial for resolving the complex spectral features of flexible molecules. researchgate.net

The analysis of a rotational spectrum involves assigning the observed transitional frequencies to specific changes in the rotational quantum numbers (J, K_a, K_c). wikipedia.org For sec-butoxytrimethylsilane, this process is complicated by the presence of multiple conformers and large-amplitude internal motions. illinois.edu By fitting the assigned transitions to a semi-rigid rotor Hamiltonian, a precise set of spectroscopic parameters can be determined for each observed species. scispace.com These parameters, primarily the rotational constants (A, B, C), are inversely proportional to the molecule's moments of inertia and thus encode detailed information about its geometry. wikipedia.org

While a complete list of fitted spectroscopic constants for sec-butoxytrimethylsilane is detailed in specialized publications, the table below summarizes the types of parameters derived from such an analysis, which are essential for precise structural determination. illinois.edumdpi.com

| Parameter | Symbol | Description |

| Rotational Constants | A, B, C | Related to the principal moments of inertia; define the overall shape and size of the molecule. |

| Centrifugal Distortion | Δ_J, Δ_JK | Corrects for the non-rigidity of the molecule as it rotates at higher speeds. libretexts.org |

| Nuclear Quadrupole Coupling | χ_aa, χ_bb | Describes the interaction between the nuclear quadrupole moment of a nucleus (e.g., ¹⁴N) and the electric field gradient at that nucleus. Although not applicable to the main isotopes in butoxytrimethylsilane, this is a key parameter in molecules containing quadrupolar nuclei. scispace.com |

This table is illustrative of the parameters typically derived from rotational spectroscopy analysis.

Quantum-chemical calculations are an essential precursor to spectral analysis, used to predict the geometries, relative energies, and spectroscopic constants of possible conformers. illinois.edu For sec-butoxytrimethylsilane, these calculations reveal a complex potential energy surface with several stable isomeric forms. The high-resolution rotational spectrum was then examined to identify the spectral signatures of the lowest-energy conformers. sciencesconf.org

Studies have successfully assigned the rotational spectrum of the lowest-energy conformer of sec-butoxytrimethylsilane, which was found to be prominent in the jet-cooled spectrum. illinois.edu In addition, weaker signals belonging to the conformer second-lowest in energy have also been identified and assigned. illinois.edu This experimental validation of theoretical predictions provides a detailed map of the molecule's conformational preferences, which are governed by subtle intramolecular interactions.

Analysis of the sec-butoxytrimethylsilane spectrum revealed that three of its five methyl groups have rotational barriers lower than 7 kJ/mol. illinois.edu This low barrier leads to significant internal rotation splitting, which must be accounted for in the spectral analysis using specialized theoretical models and fitting programs. illinois.eduillinois.edu The characterization of these tunneling effects provides detailed insight into the internal dynamics and the potential energy landscape governing the motion of the methyl groups within the molecule. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, through fragmentation, its structure. sigmaaldrich.com The choice of ionization technique is critical as it determines the degree of fragmentation and the type of ions produced. sigmaaldrich.com

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive and reproducible fragmentation. libretexts.org This provides a characteristic "fingerprint" for a compound. The NIST mass spectrum for sec-butoxytrimethylsilane shows a molecular ion peak (M⁺) is not observed, with the most abundant fragments arising from cleavage of the silicon-oxygen bond and subsequent rearrangements. nist.gov

Table of Major EI Fragments for sec-Butoxytrimethylsilane

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 131 | High | [M - CH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 59 | Moderate | [C₄H₉O]⁺ or [Si(CH₃)₂H]⁺ |

| 45 | Moderate | [CH₃SiH₂]⁺ |

(Data derived from NIST Mass Spectrometry Data Center for 2-Butanol, TMS derivative) nist.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique best suited for polar and thermally labile molecules, which can be readily ionized in solution to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. nih.govsemanticscholar.org Butoxytrimethylsilane is a relatively nonpolar compound that lacks easily ionizable acidic or basic sites. nist.govnationalmaglab.org Therefore, it is expected to exhibit a very poor response with ESI, making this technique generally unsuitable for its analysis. nih.govsemanticscholar.org

Atmospheric-Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgnih.gov The sample is first vaporized in a heated nebulizer and then ionized in the gas phase via ion-molecule reactions initiated by a corona discharge. wikipedia.orgillinois.edu For a compound like butoxytrimethylsilane, APCI would likely produce a protonated molecule [M+H]⁺ as the primary ion with minimal fragmentation, making it a robust technique for determining the molecular weight of such analytes. nih.gov Its compatibility with higher flow rates also makes it easily coupled to high-performance liquid chromatography (HPLC) for mixture analysis. nationalmaglab.org

Theoretical and Computational Investigations of Butoxytrimethylsilane Reactivity and Structure

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of butoxytrimethylsilane, offering a lens into its electronic makeup and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules like butoxytrimethylsilane. researchgate.netimperial.ac.uk DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density, which are crucial for understanding the molecule's stability and reactivity. nrel.govharvard.edu

While specific DFT studies focusing exclusively on butoxytrimethylsilane are not widely available in the surveyed literature, extensive research on related organosilicon compounds provides a framework for understanding its properties. For instance, quantum-chemical calculations have been performed on its isomer, sec-butoxytrimethylsilane (sBT-Si). illinois.edu These calculations are essential for interpreting experimental data, such as microwave spectra, and for determining the molecule's preferred three-dimensional structure. illinois.edu DFT methods, such as B3LYP, are commonly employed for such analyses, often in conjunction with basis sets like 6-311+G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netnih.gov For butoxytrimethylsilane, DFT would be used to calculate key parameters such as bond lengths, bond angles, and dihedral angles of its ground state.

Table 1: Application of DFT in Analyzing Butoxytrimethylsilane

| Property Calculated | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms. |

| Ground State Energy | Provides information on the molecule's thermodynamic stability. |

| Mulliken Charges & Spin Densities | Describes the distribution of electronic charge and spin across the molecule. nrel.gov |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in experimental identification. |

Butoxytrimethylsilane, with its flexible butyl group, can exist in multiple spatial arrangements known as conformations. Computational analysis is vital for identifying the most stable conformers and understanding the energy differences between them. nih.govnumberanalytics.com This analysis typically involves a conformational search using methods like molecular mechanics (MM) followed by higher-level quantum mechanical calculations (like DFT) to refine the energies of the lowest-energy structures. nih.govrsc.org

A study on the related molecule sec-butoxytrimethylsilane (sBT-Si) highlights the complexity of such analyses. Quantum-chemical calculations were used to investigate its conformational flexibility, revealing multiple low-energy conformers. illinois.edu The presence of several methyl groups with low rotational barriers further complicates the potential energy surface. illinois.edu For butoxytrimethylsilane, the rotation around the Si-O and O-C bonds would lead to various conformers. Computational methods can predict the relative energies of these conformers, often expressed in kJ/mol or kcal/mol, and the energy barriers for interconversion between them. unife.itethz.ch This information is critical for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Mechanistic Studies of Butoxytrimethylsilane Transformations

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving butoxytrimethylsilane, from catalyzed transformations to bond-breaking processes.

Catalysis plays a crucial role in the chemical transformations of alkoxysilanes. labunlimited.comunsw.edu.au Computational methods can elucidate the detailed step-by-step mechanisms of these reactions, identifying intermediates and transition states. unife.it This involves mapping the potential energy surface of the reaction, where the energy of the system is calculated as a function of the geometric changes as reactants are converted into products. The highest point on the lowest energy path between a reactant and a product corresponds to the transition state, and its energy determines the reaction rate.

While specific catalytic pathways for butoxytrimethylsilane were not detailed in the searched literature, studies on similar molecules, such as the nickel-catalyzed copolymerization of ethylene (B1197577) with vinylalkoxysilanes, demonstrate the power of DFT in this area. mdpi.com In that study, DFT calculations were used to explore the mechanisms of chain initiation, propagation, and termination, providing insights into the energetics of different reaction pathways. mdpi.com For butoxytrimethylsilane, similar computational approaches could be used to study its hydrolysis or its role in sol-gel processes, identifying the key intermediates and the activation energies for each step of the catalytic cycle. nih.govrsc.org

The cleavage of the silicon-oxygen-carbon (Si-O-C) linkage is a fundamental reaction of butoxytrimethylsilane, particularly in hydrolysis. Understanding the mechanism of this bond fission is critical for controlling its reactivity. Computational modeling can provide a molecular-level picture of how this bond breaks.

Studies on the cleavage of Si-O bonds in related disiloxane (B77578) compounds have shown that neighboring functional groups can significantly impact the rate of cleavage, a phenomenon that can be probed via computation. nih.gov The mechanism of Si-O-C fission in butoxytrimethylsilane can be modeled under different conditions (e.g., acidic or basic catalysis). Quantum chemical calculations can be used to compare different potential mechanisms, such as SN1-Si or SN2-Si type reactions, by calculating the activation energies for each pathway. nih.gov For example, theoretical analysis has been used to investigate strategies to prevent the cleavage of Si-C bonds in organosilanes during polycondensation, a methodology that could be adapted to study the stability of the Si-O-C bond in butoxytrimethylsilane. rsc.org

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of butoxytrimethylsilane, providing insights into its dynamics and interactions with its environment. frontiersin.orgmdpi.com In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. mdpi.com This technique can be used to explore conformational changes, diffusion, and interactions with solvent molecules.

For butoxytrimethylsilane, MD simulations could be employed to study its behavior in different solvents, such as water, to understand the initial steps of hydrolysis. The simulations can provide information on the structure of the solvation shell around the molecule and the frequency of water molecules approaching the silicon center. While specific MD studies on butoxytrimethylsilane are not prominent in the literature, the general methodology is well-established and widely applied to a vast range of chemical systems. frontiersin.orgreadthedocs.io The force fields used in these simulations, which are sets of parameters describing the potential energy of the system, are crucial for the accuracy of the results.

Development and Application of Group-Additivity Methods for Property Prediction (e.g., Refractivity, Polarizability)

Group-additivity methods are powerful computational tools for estimating the thermochemical and physical properties of molecules based on their structure. nist.govnist.gov These methods operate on the principle that a molecule's properties can be calculated by summing the contributions of its constituent functional groups. nist.gov This approach is particularly valuable for providing reliable property estimations for compounds where experimental data is scarce or unavailable. nist.gov

A notable application of this methodology is in the prediction of molar refractivity and polarizability. The molar refractivity (R) is a measure of the total polarizability of a mole of a substance. wikipedia.org It is directly proportional to the mean molecular polarizability (α) through the Lorentz-Lorenz relation, R = (4/3)πNα, where N is Avogadro's constant. mdpi.com The attractive forces between nonpolar molecules, known as dispersion forces, are closely related to the polarizability of the molecules, highlighting the importance of accurate predictions for these properties. mdpi.com

Recent research has focused on revising and extending generally applicable atom-group additivity methods for the precise calculation of refractivity and polarizability for a wide range of organic molecules, including organosilicon compounds like butoxytrimethylsilane. mdpi.comresearchgate.net In one such study, a computer algorithm based on breaking down molecules into their constituent atoms, which are further characterized by their immediate neighbors, was developed. researchgate.net The group contributions were calculated using a fast Gauss-Seidel fitting calculus based on experimental data from nearly 6,000 molecules. mdpi.comresearchgate.net

This refined group-additivity model has demonstrated exceptional accuracy in predicting molar refractivity. For a large dataset, a correlation coefficient (R²) of 0.9997 and a mean absolute deviation of 0.76% were achieved. mdpi.comresearchgate.net For silicon-containing compounds specifically, the model showed a mean absolute percentage deviation of just 0.39% between calculated and experimental values. mdpi.com

For butoxytrimethylsilane, the experimental molar refractivity is reported as 44.88 cm³/mol. The group-additivity method calculates a value of 44.93 cm³/mol, a deviation of only -0.05 cm³/mol, or -0.11%. mdpi.comresearchgate.netulpgc.es This close agreement underscores the high reliability of modern group-additivity methods for predicting the properties of organosilane ethers. mdpi.com Molecular polarizabilities are subsequently derived from these calculated refractivities using the inverse Lorentz-Lorenz relation. mdpi.comresearchgate.net

Table 1: Comparison of Experimental and Calculated Molar Refractivity for Butoxytrimethylsilane and Related Compounds

| Compound | Experimental Molar Refractivity (cm³/mol) | Calculated Molar Refractivity (cm³/mol) | Difference (cm³/mol) | Deviation (%) |

|---|---|---|---|---|

| Butoxytrimethylsilane | 44.88 | 44.93 | -0.05 | -0.11 |

| Butylsilane | 30.90 | 31.04 | -0.14 | -0.45 |

| Butyltrichlorosilane | 43.18 | 43.27 | -0.09 | -0.21 |

Data sourced from Naef & Acree (2022). mdpi.comresearchgate.netulpgc.es

Computational Approaches to Intermolecular Interactions and Condensed Phase Behavior

Computational chemistry provides indispensable tools for investigating the intermolecular interactions and condensed phase behavior of molecules like butoxytrimethylsilane. numberanalytics.comrwth-aachen.de These methods allow for the simulation of molecular behavior, offering insights into properties and structures that can be difficult to probe experimentally. numberanalytics.com

The behavior of butoxytrimethylsilane in the liquid or solid state is governed by a combination of intermolecular forces, including van der Waals forces (dispersion) and dipole-dipole interactions. rsc.org Computational approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model these interactions. mdpi.com DFT can be used to calculate the electron distribution and electrostatic potential of the molecule, revealing its polarity and potential for electrostatic interactions. MD simulations, which use force fields derived from quantum mechanical calculations or experimental data, can model the collective behavior of many molecules over time, predicting properties like density, viscosity, and phase transitions.

For organosilicon compounds, computational studies often focus on conformational analysis to understand how the molecule's shape and flexibility influence its packing and interactions in the condensed phase. illinois.edusciencesconf.org The rotational spectrum of sec-butoxytrimethylsilane, an isomer of butoxytrimethylsilane, has been studied using chirped-pulse Fourier-transform microwave spectroscopy, supported by quantum-chemical calculations to analyze its conformational flexibility. illinois.edusciencesconf.org Such studies reveal the lowest energy conformations that are likely to be present in the condensed phase, which in turn dictate the nature and strength of intermolecular forces. illinois.edu

Experimental data on the physical properties of butoxytrimethylsilane provide benchmarks for validating computational models. For instance, the dielectric constant, a measure of a substance's ability to store electrical energy in an electric field, is directly related to molecular polarity and how molecules orient themselves in the condensed phase. rsc.org Computational models aim to reproduce these bulk properties by accurately simulating the underlying intermolecular interactions. frontiersin.org The study of thin films and self-assembled monolayers also provides insights into the orientation and packing of molecules at interfaces, which is driven by intermolecular forces and can be modeled computationally. collectionscanada.gc.ca By accurately modeling short-range induction and dispersion forces, reliable force fields can be developed for efficient and accurate molecular dynamics simulations of these systems in confined situations. frontiersin.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Butoxytrimethylsilane |

| Butylsilane |

| Butyltrichlorosilane |

| sec-Butoxytrimethylsilane |

5

Applications and Advanced Research in Materials Science and Polymer Chemistry

Butoxytrimethylsilane's unique chemical structure, combining a reactive butoxy group with a stable trimethylsilyl (B98337) group, makes it a valuable compound in the fields of materials science and polymer chemistry. Its applications range from a monomer in polymerization processes to a key component in the development of advanced hybrid materials.

Fundamental Studies on the Reactivity and Mechanisms of Si O C Linkages in Organosilicon Compounds

Investigating the Mode of Fission of Silicon-Oxygen-Carbon Bonds

The cleavage of the silicon-oxygen-carbon bond in butoxytrimethylsilane and related alkoxysilanes predominantly occurs at the silicon-oxygen (Si-O) bond. lkouniv.ac.inwikipedia.orgencyclopedia.pub This reactivity pattern is a consequence of the inherent electronic properties of the silicon and carbon atoms. The silicon atom is significantly more electropositive (electronegativity of 1.90) compared to the carbon atom (electronegativity of 2.55). wikipedia.orgencyclopedia.pub This difference leads to a greater polarization of the Si-O bond, making the silicon atom more electron-deficient and thus a prime target for nucleophilic attack. wikipedia.org

In contrast, the carbon-oxygen (C-O) bond is less polarized. Consequently, nucleophilic attack at the carbon atom of the butoxy group is less favorable under typical reaction conditions, such as hydrolysis. Furthermore, silicon's position in the third period allows for the availability of d-orbitals, which can be engaged to stabilize a five-coordinate transition state during a nucleophilic substitution reaction. quora.com This is a lower energy pathway compared to the corresponding mechanism at a carbon center, which cannot expand its octet in the same manner. quora.com Therefore, reactions like hydrolysis and alcoholysis proceed almost exclusively via the cleavage of the Si-O bond, resulting in the formation of a silanol (B1196071) (or a new silyl (B83357) ether) and butanol. encyclopedia.pubtandfonline.com

Influence of Electronic and Steric Factors on Si-O-C Bond Stability and Reactivity

The stability and reactivity of the Si-O-C bond in butoxytrimethylsilane are significantly modulated by both electronic and steric effects originating from the substituents attached to the silicon atom.

Electronic Effects: The three methyl groups on the silicon atom in butoxytrimethylsilane exert an electron-donating inductive effect. This electronic influence has opposing consequences on the reaction rate depending on the pH of the medium.

Under acidic conditions , the hydrolysis rate is accelerated by electron-donating groups. unm.edu The reaction is initiated by the protonation of the alkoxy oxygen, and the subsequent nucleophilic attack by water is facilitated by groups that can stabilize the partial positive charge that develops on the silicon atom in the transition state. unm.edu

Under basic conditions , the trend is reversed. Electron-donating groups decrease the reaction rate by increasing the electron density on the silicon atom. unm.edu This enhanced electron density repels the incoming nucleophile (e.g., a hydroxide (B78521) ion), thus reducing the electrophilicity of the silicon center and slowing the rate of attack. unm.edunih.gov

Steric Factors: Steric hindrance plays a crucial role in determining the accessibility of the silicon atom to nucleophilic attack. quora.comnih.gov The size of the substituents on both the silicon atom and the alkoxy group can impede the approach of a reactant.

Substituents on Silicon: An increase in the steric bulk of the groups attached to the silicon atom generally leads to a decrease in the rate of cleavage reactions. nih.gov For instance, replacing one of the methyl groups of the trimethylsilyl (B98337) moiety with a bulkier group slows down hydrolysis. A comparative study on the hydrolysis rates of different 1-butoxy-dialkyl-organosilanes demonstrated this effect clearly. google.com As shown in the table below, the hydrolysis rate decreases as the steric bulk of the substituent on silicon increases from isopropyl to norbornyl and tert-butyl. google.com

| Compound Name | Abbreviation | Structure | Relative Hydrolysis Rate |

|---|---|---|---|

| 1-Butoxytrimethylsilane | M3 | (CH₃)₃SiOBu | Fastest |

| 1-Butoxydimethylisopropylsilane | IPM2 | (CH₃)₂(i-Pr)SiOBu | Slower |

| 1-Butoxydimethylnorbornylsilane | M2N | (CH₃)₂(C₇H₁₁)SiOBu | Even Slower |

| 1-Butoxytert-butyldimethylsilane | TBM2 | (CH₃)₂(t-Bu)SiOBu | Slowest |

The Alkoxy Group: The structure of the alkoxy group itself also influences reactivity. The rate of hydrolysis of alkoxysilanes is observed to decrease as the chain length and branching of the alkyl group increase, primarily due to increased steric hindrance. bohrium.com

Mechanisms of Hydrolytic and Other Cleavage Reactions

The Si-O-C bond in butoxytrimethylsilane is susceptible to cleavage by various reagents, most notably water. The mechanism of this hydrolytic cleavage is highly dependent on the pH of the reaction medium. unm.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction generally follows a mechanism involving a pre-equilibrium protonation step. unm.edubohrium.com

Protonation: The oxygen atom of the butoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This step enhances the leaving group ability of the butoxy group by converting it into butanol, a neutral molecule. unm.edu

Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the electrophilic silicon atom. unm.edu This is typically the rate-determining step and proceeds via a bimolecular displacement mechanism (Sɴ2-type). unm.edu

Deprotonation and Product Formation: The resulting intermediate loses a proton to a water molecule to yield trimethylsilanol (B90980) ((CH₃)₃SiOH) and regenerate the acid catalyst. The other product is butanol. encyclopedia.pub

The trimethylsilanol product is often unstable and can readily undergo self-condensation to form the thermodynamically stable hexamethyldisiloxane (B120664) and a molecule of water. encyclopedia.pub

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ions (OH⁻), the mechanism does not involve protonation of the leaving group. Instead, it proceeds via direct nucleophilic attack on the silicon atom. unm.edu

Nucleophilic Attack: The hydroxide ion directly attacks the electron-deficient silicon atom. unm.edu This leads to the formation of a negatively charged, five-coordinate intermediate known as a pentacoordinate siliconate. tandfonline.comunm.edu

Leaving Group Departure: This unstable intermediate rearranges, leading to the cleavage of the Si-O bond and the expulsion of a butoxide anion (BuO⁻).

Protonation: The butoxide anion is a strong base and is immediately protonated by a water molecule to form butanol. This step also generates a silanolate anion ((CH₃)₃SiO⁻).

Final Product: The silanolate anion is subsequently protonated by water in a final step to yield trimethylsilanol.

Other Cleavage Reactions: Besides hydrolysis, the Si-O-C bond in butoxytrimethylsilane can be cleaved by other nucleophiles:

Alcoholysis: In the presence of another alcohol and a catalyst, the butoxy group can be exchanged for a different alkoxy group. This transesterification-like reaction is known as alcoholysis. tandfonline.com

Fluoride-Ion-Mediated Cleavage: Fluoride (B91410) ions are exceptionally effective reagents for cleaving silicon-oxygen bonds. encyclopedia.pub This is due to the formation of the extremely strong and stable silicon-fluorine (Si-F) bond. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose, yielding a fluorosilane and a butoxide salt.

Future Perspectives and Emerging Research Directions for Butoxytrimethylsilane

Exploration of Novel Catalytic Applications

Future research may focus on developing new catalytic systems that utilize butoxytrimethylsilane or related silyl (B83357) ethers. uni-muenchen.degelest.com This could involve their use as co-catalysts or as precursors to catalytically active species in a variety of organic transformations. The unique electronic and steric properties of the butoxytrimethylsilyl group could be harnessed to influence the selectivity and efficiency of catalytic processes. umich.edu

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The application of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will enable real-time monitoring of reactions involving butoxytrimethylsilane. This will provide deeper insights into reaction mechanisms, kinetics, and the formation of transient intermediates, leading to more optimized and controlled synthetic procedures.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. These computational tools can be used to predict the properties of novel organosilicon compounds, design more efficient synthetic routes for molecules like butoxytrimethylsilane, and accelerate the discovery of new materials with desired functionalities.

New Frontiers in Organosilicon Chemistry and Materials Science

Ongoing research in organosilicon chemistry is opening up new frontiers. nus.edu.sgresearchgate.net This includes the development of novel silicon-based polymers with enhanced thermal and mechanical properties, and the creation of advanced materials for applications in electronics, photonics, and medicine. psu.edueurekalert.org Butoxytrimethylsilane and similar compounds will continue to be important building blocks in these endeavors. eurekalert.org

Potential for Bio-inspired and Sustainable Chemical Innovations

There is a growing interest in developing bio-inspired and sustainable chemical processes. Future research could explore the use of butoxytrimethylsilane in environmentally benign solvent systems or in catalytic cycles that mimic biological processes. The development of greener synthetic methods for and with butoxytrimethylsilane will be a key area of focus.

Q & A

Q. What experimental design principles apply to studying Butoxytrimethylsilane’s stability in polymer matrices?

- Methodological Answer : Use a factorial design to test variables: temperature, humidity, and polymer crystallinity . Employ accelerated aging tests with Arrhenius modeling to predict long-term stability. Characterize degradation products via pyrolysis-GC-MS and correlate with mechanical property losses (e.g., tensile testing) . Include control batches without silane to isolate degradation pathways .

Q. How can researchers optimize Butoxytrimethylsilane’s regioselectivity in silylation reactions?

- Methodological Answer : Screen catalysts (e.g., Lewis acids like BF₃·OEt₂) and solvents (e.g., DMF vs. THF) using high-throughput robotic platforms . Analyze steric/electronic effects via Hammett plots or linear free-energy relationships. Validate selectivity with NOESY NMR or X-ray crystallography of silylated products . Document solvent purity and trace water content, as these significantly impact outcomes .

Q. What advanced techniques are suitable for quantifying trace impurities in Butoxytrimethylsilane?

- Methodological Answer : Implement headspace GC-MS to detect volatile byproducts (e.g., chlorosilanes) . For non-volatile residues, use LC-ESI-MS with a C18 column and gradient elution. Calibrate against spiked standards to achieve ppb-level detection . Cross-check with ICP-OES for metal catalysts (e.g., Al, Fe) that may arise from synthesis equipment .

Contradiction Analysis and Methodological Pitfalls

- Key Consideration : Discrepancies in reported reaction yields often stem from unaccounted moisture levels or solvent purity . For example, trace water can hydrolyze Butoxytrimethylsilane, altering reaction pathways . Always report experimental conditions in detail (e.g., glovebox O₂/H₂O levels) to enable reproducibility .

- Ethical Reporting : Disclose conflicts between computational predictions and empirical data, and avoid "cherry-picking" data to fit hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.